Cas no 2000093-74-1 (1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile)

1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile
- EN300-1819506
- 2000093-74-1
-
- インチ: 1S/C10H9FN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2
- InChIKey: MBNQMZCAQNMXTL-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1C1(C#N)CCC1
計算された属性
- 精确分子量: 176.07497646g/mol
- 同位素质量: 176.07497646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 36.7Ų
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819506-5.0g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1819506-0.25g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1819506-10.0g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1819506-5g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1819506-0.05g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1819506-0.1g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1819506-0.5g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1819506-2.5g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1819506-10g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1819506-1.0g |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile |
2000093-74-1 | 1g |
$1256.0 | 2023-06-01 |
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrileに関する追加情報
Recent Advances in the Study of 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile (CAS: 2000093-74-1)
1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile (CAS: 2000093-74-1) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique fluoropyridinyl and cyclobutane-carbonitrile moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile has been optimized to achieve higher yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving palladium-catalyzed cross-coupling reactions and subsequent cyclization, which proved to be both efficient and scalable. This advancement is critical for enabling large-scale production and further pharmacological evaluation.
Pharmacological studies have revealed that 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile exhibits potent inhibitory activity against specific kinase targets implicated in cancer and inflammatory diseases. In vitro assays demonstrated significant inhibition of kinases such as JAK2 and FLT3, with IC50 values in the low nanomolar range. These findings suggest its potential as a lead compound for the development of kinase inhibitors, particularly for hematological malignancies.
In addition to its kinase inhibitory properties, recent in vivo studies have explored the compound's pharmacokinetic profile and toxicity. A 2024 preclinical study published in Bioorganic & Medicinal Chemistry Letters reported favorable oral bioavailability and moderate half-life in rodent models. Importantly, the compound showed minimal off-target effects and a manageable toxicity profile, supporting its progression to further preclinical development.
The mechanism of action of 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile has been elucidated through structural biology techniques. X-ray crystallography studies revealed its binding mode within the ATP-binding pocket of target kinases, highlighting key interactions with conserved residues. These insights are invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Future research directions for 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile include exploring its therapeutic potential in combination therapies and investigating its efficacy in patient-derived xenograft models. Additionally, efforts are underway to develop derivatives with improved pharmacokinetic properties and reduced metabolic clearance. The compound's versatility and promising preliminary data underscore its potential to address unmet medical needs in oncology and beyond.
In conclusion, 1-(3-fluoropyridin-4-yl)cyclobutane-1-carbonitrile (CAS: 2000093-74-1) represents a compelling case study in modern drug discovery. Its synthesis, pharmacological activity, and mechanistic insights collectively highlight its value as a scaffold for further medicinal chemistry optimization. Continued research in this area is expected to yield novel therapeutics with significant clinical impact.
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